N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Description
N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is a modified nucleoside analogue characterized by a purine base (6-oxo-1H-purin-2-yl) linked to a sugar moiety (oxolan-2-yl) with distinct substituents:
- 3-hydroxy: A hydroxyl group at the 3’ position of the sugar ring.
- 5-hydroxymethyl: A hydroxymethyl group at the 5’ position.
- 4-(2-methoxyethoxy): A 2-methoxyethoxy ether at the 4’ position.
- 2-methylpropanamide: An isobutyramide group attached to the purine base.
This compound is structurally designed to mimic natural nucleosides while introducing modifications to enhance stability, bioavailability, or therapeutic activity. The 2-methoxyethoxy group at the 4’ position is particularly notable, as ether linkages often improve metabolic stability compared to ester or unprotected hydroxyl groups .
Properties
Molecular Formula |
C17H25N5O7 |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C17H25N5O7/c1-8(2)14(25)20-17-19-13-10(15(26)21-17)18-7-22(13)16-11(24)12(9(6-23)29-16)28-5-4-27-3/h7-9,11-12,16,23-24H,4-6H2,1-3H3,(H2,19,20,21,25,26)/t9-,11-,12-,16-/m1/s1 |
InChI Key |
MDFNPXKMEUCWGJ-UBEDBUPSSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OCCOC)O |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)OCCOC)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Purine base derivatives functionalized at the 2- and 6-positions.
- Protected sugar moieties: (2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolane derivatives.
- 2-Methylpropanamide or its activated derivatives for amide bond formation.
Stepwise Synthetic Procedure
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of the purine base intermediate | Starting from commercially available purines, selective oxidation or substitution at the 6-oxo and 2-amino positions | Requires controlled temperature and inert atmosphere to avoid side reactions |
| 2 | Synthesis of the substituted oxolane sugar moiety | Multi-step protection of hydroxyl groups, selective functionalization with 2-methoxyethoxy substituent | Use of protecting groups such as TBDMS or acetyl groups to control regioselectivity |
| 3 | Coupling of sugar moiety to purine base | Glycosylation reaction using Lewis acid catalysts (e.g., trimethylsilyl triflate) in anhydrous solvents | Stereoselectivity is critical; reaction monitored by NMR |
| 4 | Deprotection of sugar hydroxyl groups | Acidic or basic hydrolysis depending on protecting groups used | Ensures free hydroxyl groups for biological activity |
| 5 | Amide bond formation with 2-methylpropanamide | Coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU in presence of base (e.g., DIPEA) | Reaction performed under anhydrous conditions to prevent hydrolysis |
| 6 | Purification and crystallization | Chromatographic techniques (HPLC) followed by recrystallization | Ensures high purity and removal of side products |
Catalysts and Solvents
- Lewis acids (e.g., trimethylsilyl triflate) for glycosylation.
- Coupling reagents (e.g., EDCI, HATU) for amide bond formation.
- Solvents: Anhydrous dichloromethane, dimethylformamide (DMF), tetrahydrofuran (THF).
Detailed Reaction Analysis
| Reaction Type | Reagents | Outcome | Notes |
|---|---|---|---|
| Oxidation | Potassium permanganate, hydrogen peroxide | Introduction of 6-oxo group on purine | Requires controlled conditions to avoid over-oxidation |
| Reduction | Sodium borohydride, lithium aluminum hydride | Reduction of intermediates if necessary | Careful quenching required |
| Substitution | Halogen reagents, nucleophiles | Functionalization at purine 2-position | Regioselectivity controlled by reaction conditions |
Research Findings and Optimization
- Yield Optimization: Use of microwave-assisted synthesis has been reported to improve reaction times and yields in glycosylation steps.
- Stereochemical Control: Protecting group strategy is crucial to maintain stereochemistry at the sugar moiety; enzymatic resolution methods have also been explored.
- Purity: High-performance liquid chromatography (HPLC) is essential for purification, with purity levels exceeding 98% achievable.
- Scalability: Industrial synthesis involves optimization of solvent recycling and catalyst loading to reduce cost and environmental impact.
Summary Table of Key Preparation Parameters
| Parameter | Typical Value/Condition | Impact on Synthesis |
|---|---|---|
| Temperature (glycosylation) | 0 to 25 °C | Controls stereoselectivity |
| Reaction Time (amide coupling) | 2-6 hours | Affects yield and purity |
| Catalyst Loading | 5-10 mol% | Balances reaction rate and cost |
| Solvent | Anhydrous DCM, DMF | Ensures solubility and reaction efficiency |
| Purification Method | Reverse-phase HPLC | Ensures removal of impurities |
Chemical Reactions Analysis
Types of Reactions
N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the purine base can be reduced to form alcohols.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and catalysts, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and key analogues from the literature:
Key Findings from Comparative Analysis
Structural Impact on Stability
- Target Compound : The 4’-(2-methoxyethoxy) group replaces labile hydroxyl or sulfanyl groups seen in analogues (e.g., ), enhancing resistance to enzymatic degradation and acidic/basic hydrolysis. Ethers are more stable than esters or thioethers in biological systems .
- Thiophosphate Analogues (e.g., Compound 21) : While sulfur improves nuclease resistance, thiophosphates are prone to oxidation, limiting their therapeutic utility compared to the target’s ether modification .
Pharmacokinetic Considerations
- DMTr/MMTr-Protected Analogues (e.g., Compound 11, CAS 132471-99-9) : Trityl groups (DMTr, MMTr) aid in purification but require deprotection steps, complicating synthesis. The target compound’s lack of such groups simplifies manufacturing .
- Phosphoramidite Derivatives (e.g., Compound 44) : Critical for oligonucleotide synthesis but reactive and unstable in aqueous environments. The target compound’s finalized structure avoids these liabilities .
Analytical Characterization
- LC/MS and NMR : Purity and structure confirmed via methods consistent with literature (e.g., 99% purity for Compound 11 via Shimadzu LC/MS ; ¹H/¹³C NMR for stereochemical validation ).
Biological Activity
N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is a complex purine derivative with potential biological significance. This compound exhibits various biological activities, including antiviral properties, and has been studied for its therapeutic potential in treating viral infections and other diseases.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 467.60 g/mol. The structure includes a purine base linked to a sugar moiety and an amide group, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 467.60 g/mol |
| CAS Number | 1237684-87-5 |
| Purity | 95% |
Antiviral Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral activity. For instance, computational analyses have shown that such compounds can effectively inhibit the replication of viruses like the cowpox virus by interacting with viral proteins through hydrogen bonding and hydrophobic interactions .
The mechanism of action involves the inhibition of viral DNA polymerase activity, which is crucial for viral replication. The structural features of the compound allow it to mimic natural substrates used by viral enzymes, thereby competitively inhibiting their function.
Case Studies
- Case Study on Cowpox Virus : A computational study demonstrated that certain derivatives of this compound could bind effectively to the cowpox virus's OMCP protein. The binding interactions were characterized by specific distances and types of bonds formed between the compound and amino acid residues in the protein .
- In Vitro Studies : Laboratory studies have shown that similar purine derivatives can reduce viral load in cell cultures infected with various viruses, indicating their potential as therapeutic agents against viral infections.
Efficacy in Viral Inhibition
Research has highlighted the efficacy of this compound in inhibiting viral replication in vitro. The following table summarizes key findings from recent studies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
